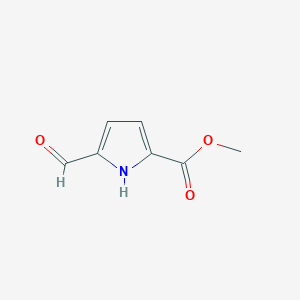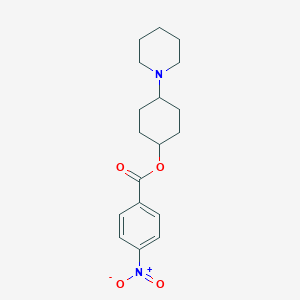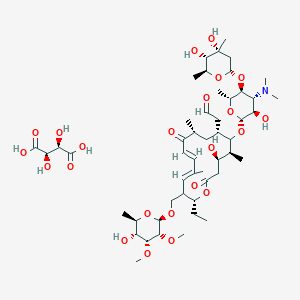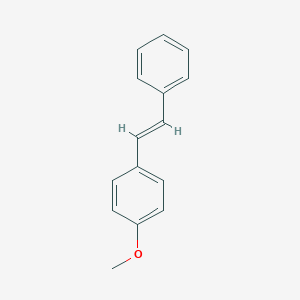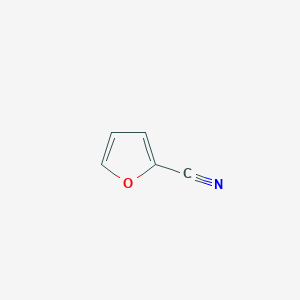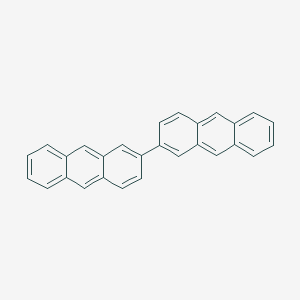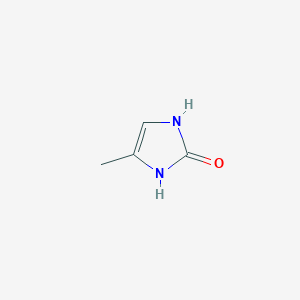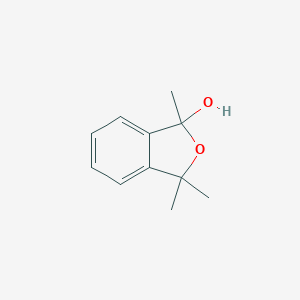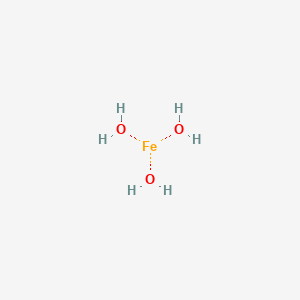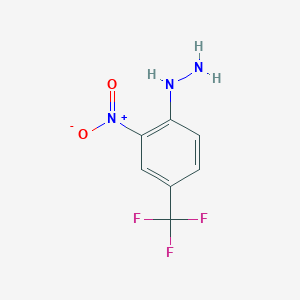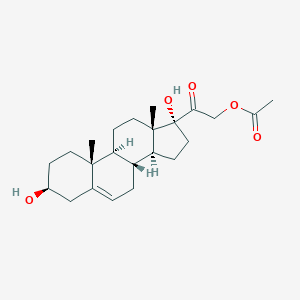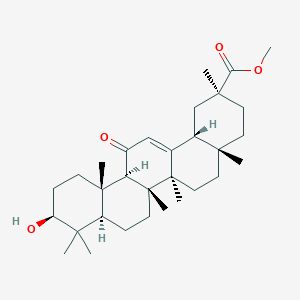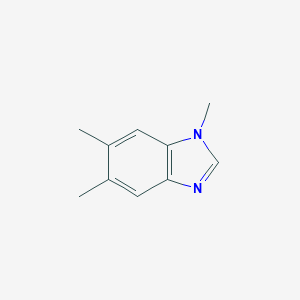
1,5,6-Trimethylbenzimidazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,5,6-Trimethylbenzimidazole and its derivatives involves several chemical processes. For example, the refluxing of 1,5,6-trimethylbenzimidazole with 1,3-diphenylprop-2-yn-1-one and water in acetonitrile results in specific compounds through a defined reaction pathway, showcasing the compound's reactivity and versatility in synthesis (Belyaeva et al., 2015).
Molecular Structure Analysis
The molecular structure of 1,5,6-Trimethylbenzimidazole complexes has been characterized through NMR studies, revealing detailed insights into their structural configurations. Such studies provide a comparative basis with cobaltamines, offering a deeper understanding of the compound's molecular framework (Parker et al., 1988).
Chemical Reactions and Properties
Chemical reactions involving 1,5,6-Trimethylbenzimidazole demonstrate its reactivity and potential for forming various derivatives with significant biological activities. For instance, synthesis involving this compound leads to derivatives that exhibit antioxidant and antimicrobial activities, underscoring its chemical versatility (Bassyouni et al., 2012).
Physical Properties Analysis
The physical properties of 1,5,6-Trimethylbenzimidazole derivatives, such as their solubility and thermal behavior, are influenced by structural modifications. N-substitution of polybenzimidazoles, for example, alters their physical properties, highlighting the impact of molecular structure on physical characteristics (Kumbharkar & Kharul, 2009).
Chemical Properties Analysis
The chemical properties of 1,5,6-Trimethylbenzimidazole, such as its ability to undergo various chemical reactions and form complexes with metals, are pivotal for its applications in materials science and catalysis. Studies on its complexes, for example, provide insights into the relationships between structural and spectroscopic properties, which are crucial for designing functional materials (Solans et al., 1991).
Safety And Hazards
In case of exposure, move the victim into fresh air and provide artificial respiration if necessary. If the chemical comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water. If it comes into contact with eyes, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting .
Propiedades
IUPAC Name |
1,5,6-trimethylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-4-9-10(5-8(7)2)12(3)6-11-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAVJMARZPTUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5,6-Trimethylbenzimidazole | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

